2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE
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Overview
Description
2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenoxy group, an ethoxy group, and a dimethylaminoethylamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the chlorination of a phenol derivative, followed by the introduction of the ethoxy group through an etherification reaction. The dimethylaminoethylamino moiety is then added via a nucleophilic substitution reaction. The final step involves the acylation of the intermediate compound with N-(2-phenylethyl)acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide
- 2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H32ClN3O3 |
---|---|
Molecular Weight |
434 g/mol |
IUPAC Name |
2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C23H32ClN3O3/c1-4-29-21-14-19(16-25-12-13-27(2)3)20(24)15-22(21)30-17-23(28)26-11-10-18-8-6-5-7-9-18/h5-9,14-15,25H,4,10-13,16-17H2,1-3H3,(H,26,28) |
InChI Key |
XMPCJPNGSCUWRL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)CNCCN(C)C)Cl)OCC(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CNCCN(C)C)Cl)OCC(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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